![molecular formula C14H21ClN2 B14330259 1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine CAS No. 103770-17-8](/img/structure/B14330259.png)
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine is a compound belonging to the piperazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. Piperazines are cyclic amines that have been widely studied due to their presence in various biologically active molecules.
Métodos De Preparación
The synthesis of 1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine typically involves the reaction of 1-(2-methylphenyl)methylpiperazine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding ethyl derivative.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA function. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death by interfering with DNA replication .
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloroethyl)piperazine: Lacks the methylphenyl group, making it less bulky and potentially less selective in its biological interactions.
4-[(2-Methylphenyl)methyl]piperazine: Lacks the chloroethyl group, which reduces its reactivity and potential for forming covalent bonds with biological targets.
Propiedades
Número CAS |
103770-17-8 |
|---|---|
Fórmula molecular |
C14H21ClN2 |
Peso molecular |
252.78 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H21ClN2/c1-13-4-2-3-5-14(13)12-17-10-8-16(7-6-15)9-11-17/h2-5H,6-12H2,1H3 |
Clave InChI |
SFBSPUWSYACHTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN2CCN(CC2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


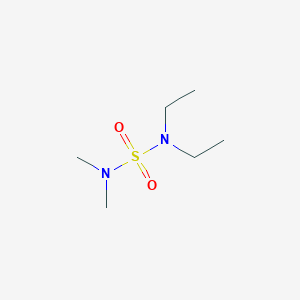
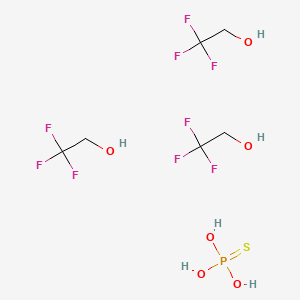
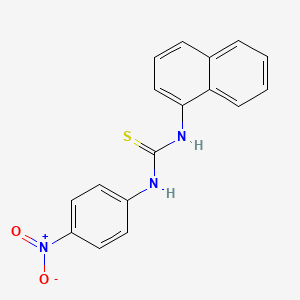
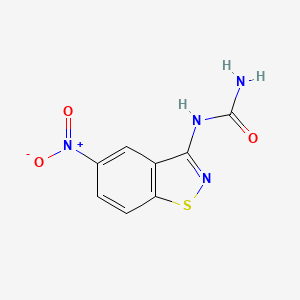
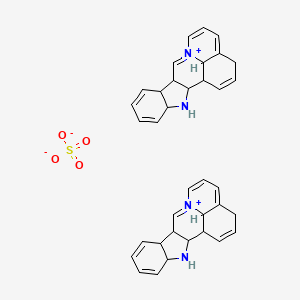
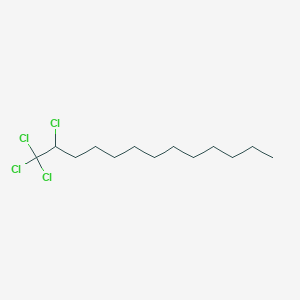


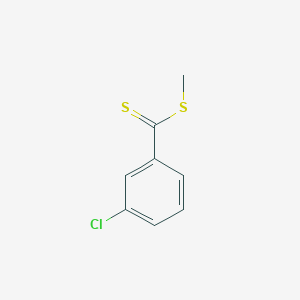
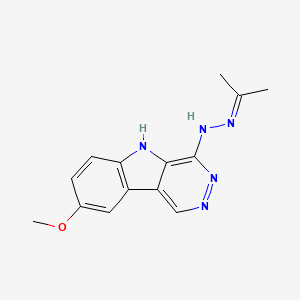

![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)


